

Revolutionizing Angiogenesis and Neovascularization Research: A Technical Guide to Perimed's Imaging Solutions

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Perimed**
Cat. No.: **B050059**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of **Perimed**'s advanced bioinstrumentation in the dynamic fields of angiogenesis and neovascularization research. Designed for investigators seeking to quantify and visualize the formation of new blood vessels, this document provides a comprehensive overview of the core technology, detailed experimental protocols for key preclinical models, and a summary of quantitative data to facilitate experimental design and interpretation.

Core Technology: Laser Speckle Contrast Imaging (LSCI)

Perimed's PeriCam PSI systems utilize Laser Speckle Contrast Imaging (LSCI), a non-invasive, real-time imaging technique to measure tissue blood perfusion.^[1] When a coherent laser light illuminates a tissue, it creates a random interference pattern known as a speckle pattern. The movement of red blood cells within the microvasculature causes fluctuations in this pattern. The PeriCam PSI system's high-sensitivity camera captures these changes, and the proprietary PIMSoft software analyzes the speckle contrast to generate a real-time, color-coded image of blood perfusion, expressed in arbitrary Perfusion Units (PU).^{[2][3]} This technology offers high spatial and temporal resolution, making it ideal for longitudinal studies of dynamic vascular processes without the need for contrast agents.^{[1][4]}

Key Advantages for Angiogenesis Research:

- Non-invasive and Non-contact: Enables longitudinal studies on the same animal, reducing biological variability and the number of animals required.[4][5]
- Real-time Imaging: Captures dynamic changes in blood flow as they occur.[2]
- High Resolution: The PeriCam PSI HR (High Resolution) model is specifically designed for small animal models, offering detailed visualization of the microvasculature.[6][7]
- Quantitative Data: Provides objective and repeatable measurements of blood perfusion.[8]
- Region of Interest (ROI) Analysis: Allows for the precise quantification of blood flow changes in specific areas over time.[9]

Key Preclinical Models for Angiogenesis and Neovascularization Studies

Perimed's PeriCam PSI systems are instrumental in a variety of established preclinical models to study both physiological and pathological angiogenesis.

Murine Hindlimb Ischemia Model

This model is a cornerstone for studying peripheral artery disease (PAD) and therapeutic angiogenesis.[9] Surgical ligation of the femoral artery induces ischemia, prompting a natural angiogenic response to restore blood flow.[10]

Experimental Workflow:

[Click to download full resolution via product page](#)

Experimental workflow for the murine hindlimb ischemia model.

Detailed Protocol:

- Anesthesia and Baseline Imaging: Anesthetize the mouse using a consistent method (e.g., 1-3% isoflurane). Place the animal in a supine position on a heated pad to maintain body temperature, as temperature can affect perfusion.[\[10\]](#) Acquire baseline blood perfusion images of both hindlimbs using the PeriCam PSI system.[\[10\]](#)
- Surgical Procedure: Make a small incision in the skin overlying the femoral artery. Carefully dissect the surrounding tissue to expose the femoral artery and any major branches. Ligate the femoral artery at a consistent anatomical location using a non-absorbable suture.[\[10\]](#)[\[11\]](#) Close the incision with sutures or surgical clips.
- Post-Operative Imaging and Analysis: Allow the animal to recover according to approved institutional protocols. Perform longitudinal perfusion imaging at specified time points (e.g., immediately post-surgery, and at days 3, 7, 14, 21, and 28).[\[9\]](#) Using the PIMSoft software, draw Regions of Interest (ROIs) around the ischemic and contralateral (non-ischemic) paws or calf muscles.[\[9\]](#) The perfusion data is typically expressed as the ratio of perfusion in the ischemic limb to that in the non-ischemic limb to normalize for systemic variations.[\[12\]](#)

Quantitative Data Summary:

Time Point	Ischemic/Control Perfusion Ratio (Wild-Type Mice)	Ischemic/Control Perfusion Ratio (Therapeutic Intervention)	Reference
Baseline	~1.0	~1.0	[13]
Day 0 (Post-Surgery)	~0.1 - 0.3	~0.1 - 0.3	[13][14]
Day 7	~0.4 - 0.6	Variable (dependent on therapy)	[14]
Day 14	~0.7 - 0.9	Variable (dependent on therapy)	[13]
Day 28	~0.8 - 1.0	Variable (dependent on therapy)	[9]

Note: These values are approximate and can vary based on mouse strain, surgical technique, and specific experimental conditions.

Cutaneous Wound Healing Model

This model is used to investigate the role of angiogenesis in tissue repair and to evaluate pro- or anti-angiogenic therapies for wound healing.[5]

Experimental Protocol:

- Wound Creation: Anesthetize the animal and create a full-thickness dermal wound of a standardized size (e.g., 6-8 mm punch biopsy) on the dorsal surface.
- Treatment Application (Optional): Apply topical treatments, dressings, or biomaterials to the wound site.
- Perfusion Imaging: Acquire baseline perfusion images immediately after wounding and at subsequent time points (e.g., days 3, 7, 10, 14) using the PeriCam PSI system.
- Data Analysis: Define ROIs around the wound edge and in the wound bed to quantify changes in blood perfusion over time. Increased perfusion at the wound edge is indicative of

an angiogenic response.[15][16]

Quantitative Data Summary:

Time Point	Perfusion Units (PU) at Wound Edge	Perfusion Units (PU) in Wound Center	Reference
Day 0	Baseline	Low	[17]
Day 3	Increased	Low	[15]
Day 7	Peak Perfusion	Increasing	[15]
Day 14	Decreasing towards baseline	Plateau/Decreasing	[5]

Note: Perfusion Units (PU) are arbitrary and relative. Comparison should be made to baseline and control groups within the same study.

Subcutaneous Tumor Model

This widely used *in vivo* model assesses the angiogenic potential of cancer cells and the efficacy of anti-angiogenic therapies.[8][18]

Experimental Protocol:

- Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 cells) into the flank of an immunocompromised mouse.[19]
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements.
- Perfusion Imaging: Once tumors are established, perform longitudinal perfusion imaging using the PeriCam PSI system to visualize and quantify blood flow within and around the tumor.[4][8]
- Data Analysis: Use ROI analysis to measure perfusion in the tumor core and the peri-tumoral region. A decrease in tumor perfusion can indicate an effective anti-angiogenic response.[8]

Quantitative Data Summary:

Treatment Group	Tumor Perfusion (PU)	Peri-tumoral Perfusion (PU)	Reference
Control	High	High	[8]
Anti-angiogenic Therapy	Significantly Reduced	Reduced	[4][8]

Note: The magnitude of perfusion and the extent of reduction are dependent on the tumor type and the specific therapy.

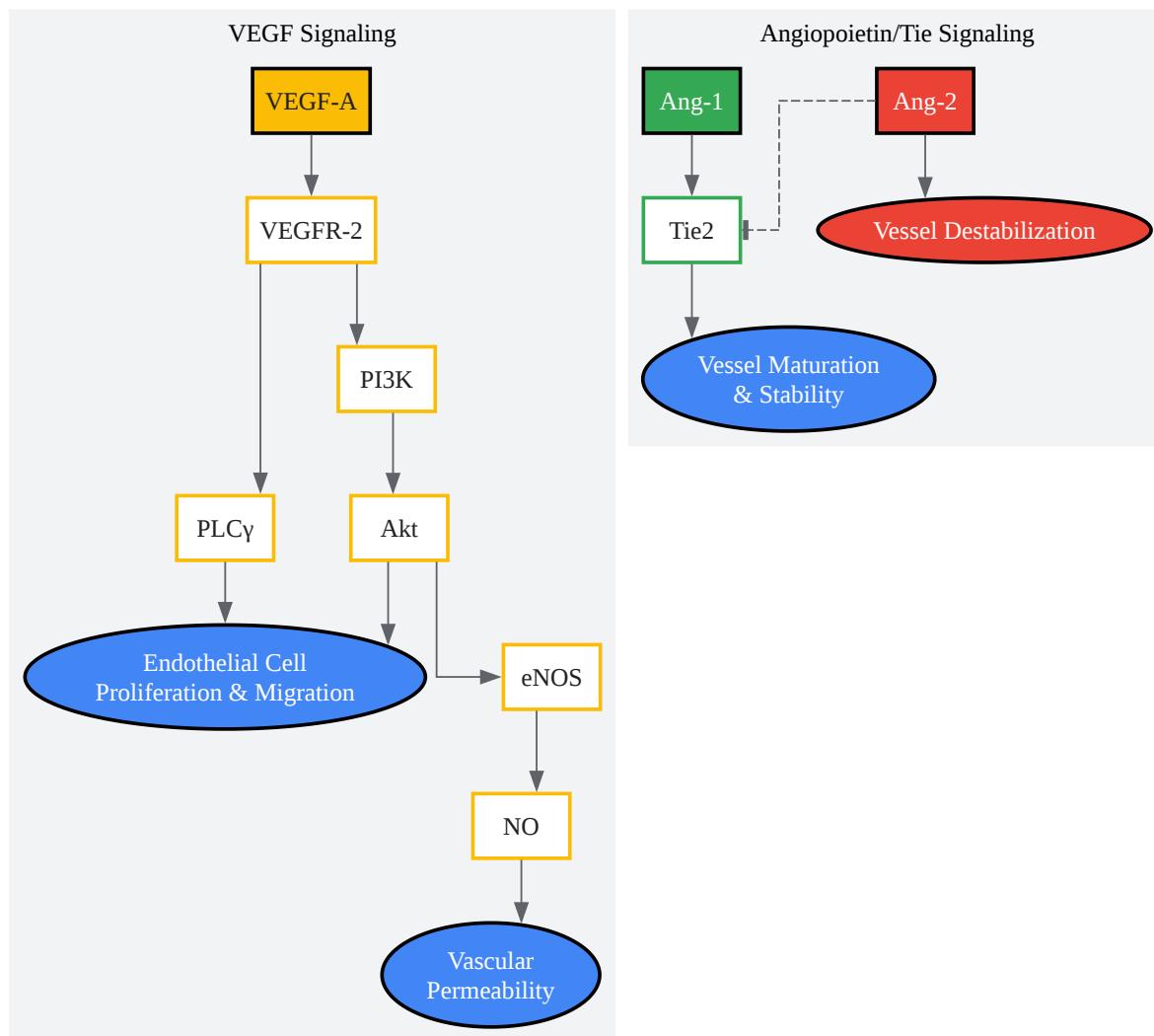
Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a cost-effective and highly reproducible *in vivo* model for studying angiogenesis and the effects of pro- and anti-angiogenic compounds.[6][20]

Experimental Protocol:

- Egg Incubation and Windowing: Incubate fertilized chicken eggs for 3-4 days. Create a small window in the eggshell to expose the CAM.
- Sample Application: Place a carrier (e.g., a small silicone ring or filter paper) containing the test substance or cells onto the CAM.[21]
- Incubation and Imaging: Reseal the window and continue incubation. Acquire perfusion images of the CAM at specified time points using the PeriCam PSI HR system.[3][6]
- Data Analysis: Quantify the angiogenic response by measuring the change in blood perfusion within the ROI around the applied sample.[3][20]

Quantitative Data Summary:


Treatment	Perfusion Index (e.g., Perfused Area x Mean PU)	Reference
Control (Vehicle)	Baseline	[22]
Pro-angiogenic Factor (e.g., VEGF)	Significant Increase	[23] [24]
Anti-angiogenic Compound	Significant Decrease	[3] [20]

Note: The perfusion index provides a quantitative measure of the overall angiogenic response.

Investigating Angiogenic Signaling Pathways

The quantitative nature of LSCI allows for the investigation of key signaling pathways that regulate angiogenesis. The PeriCam PSI system can be used to assess the *in vivo* effects of modulating these pathways.

Key Signaling Pathways in Angiogenesis:

[Click to download full resolution via product page](#)*Simplified overview of key angiogenic signaling pathways.*

By administering agents that target specific components of these pathways (e.g., anti-VEGF antibodies), researchers can use the PeriCam PSI to quantify the resulting changes in blood perfusion in the aforementioned preclinical models.[25][26] This provides a powerful *in vivo* readout of the efficacy of novel therapeutics designed to modulate angiogenesis. For instance, a significant reduction in tumor blood perfusion following treatment with a VEGFR-2 inhibitor would provide strong evidence of the drug's anti-angiogenic activity.[8]

Conclusion

Perimed's PeriCam PSI systems, powered by Laser Speckle Contrast Imaging, offer a robust and versatile platform for the study of angiogenesis and neovascularization. The ability to non-invasively and quantitatively measure blood perfusion in real-time across a range of preclinical models provides researchers with invaluable insights into the complex processes of new blood vessel formation. This technical guide serves as a foundational resource for designing and executing rigorous, quantitative studies in this critical area of biomedical research, ultimately accelerating the development of novel therapies for a wide range of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methodological concerns with laser speckle contrast imaging in clinical evaluation of microcirculation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PeriCam PSI - Perimed [perimed-instruments.com]
- 3. mdpi.com [mdpi.com]
- 4. Preclinical research | Perimed [perimed-instruments.com]
- 5. Cutaneous wound healing - Perimed [perimed-instruments.com]
- 6. CAM assay | Perimed [perimed-instruments.com]
- 7. PeriCam PSI HR - Perimed [perimed-instruments.com]
- 8. Subcutaneous tumor model - Perimed [perimed-instruments.com]

- 9. Hindlimb ischemia | Perimed [perimed-instruments.com]
- 10. Murine Model of Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization of the Arterial Anatomy of the Murine Hindlimb: Functional Role in the Design and Understanding of Ischemia Models | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. Contrast Enhanced Ultrasound of Mouse Models of Hindlimb Ischemia Reveals Persistent Perfusion Deficits and Distinctive Muscle Perfusion Patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods for Acute and Subacute Murine Hindlimb Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vivo laser speckle imaging reveals microvascular remodeling and hemodynamic changes during wound healing angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Improvement of clinical wound microcirculation diagnosis using an object tracking-based laser speckle contrast imaging system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prediction of venous wound healing with laser speckle imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Subcutaneous Murine Xenograft Models: A Critical Tool for Studying Human Tumor Growth and Angiogenesis In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. escholarship.org [escholarship.org]
- 20. Laser speckle contrast analysis (LASCA) technology for the semiquantitative measurement of angiogenesis in in-ovo-tumor-model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]
- 22. researchgate.net [researchgate.net]
- 23. Application of Laser Speckle Contrast Imaging (LSCI) for the Angiogenesis Measurement of Tumors in the Chorioallantoic Membrane (CAM) Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Application of Laser Speckle Contrast Imaging (LSCI) for the Angiogenesis Measurement of Tumors in the Chorioallantoic Membrane (CAM) Model | Springer Nature Experiments [experiments.springernature.com]
- 25. Quantifying anti-vascular effects of monoclonal antibodies to VEGF: insights from multi-modality cross species imaging in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Efficacy and concentration-response of murine anti-VEGF monoclonal antibody in tumor-bearing mice and extrapolation to humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Revolutionizing Angiogenesis and Neovascularization Research: A Technical Guide to Perimed's Imaging Solutions]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b050059#perimed-for-studying-angiogenesis-and-neovascularization-models>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com